c-Kit-IN-3 -

c-Kit-IN-3

Catalog Number: EVT-2720313
CAS Number:
Molecular Formula: C26H20ClF3N2O4
Molecular Weight: 516.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

c-Kit-IN-3 is a small molecule inhibitor targeting the c-Kit receptor, a type III receptor tyrosine kinase that plays a significant role in various cellular processes, including proliferation and differentiation. This compound has garnered attention for its potential therapeutic applications, particularly in treating gastrointestinal stromal tumors (GISTs) and other cancers associated with aberrant c-Kit signaling.

Source and Classification

c-Kit-IN-3 is classified as a small molecule inhibitor within the broader category of kinase inhibitors. It functions by specifically targeting the c-Kit receptor, which is often mutated in several malignancies, leading to uncontrolled cell growth and survival. The development of c-Kit inhibitors like c-Kit-IN-3 is crucial for advancing targeted cancer therapies.

Synthesis Analysis

The synthesis of c-Kit-IN-3 involves several key steps that utilize various organic chemistry techniques. The synthetic pathway typically includes:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds and piperidine derivatives.
  2. Reactions: Common reactions include nucleophilic substitutions, coupling reactions, and functional group modifications to construct the final compound.
  3. Purification: After synthesis, the compound is purified using techniques such as column chromatography or recrystallization to obtain a high-purity product.

Technical details regarding specific reagents, solvents, and conditions (temperature, reaction time) are essential for replicating the synthesis in a laboratory setting.

Molecular Structure Analysis

The molecular structure of c-Kit-IN-3 can be characterized by its unique arrangement of atoms and functional groups. Key aspects include:

  • Core Structure: The compound typically features a piperidine ring and an aromatic system that contributes to its binding affinity for the c-Kit receptor.
  • Functional Groups: Specific substituents on the aromatic rings enhance its potency and selectivity towards c-Kit.

Data such as molecular weight, melting point, and spectral data (NMR, IR) provide insight into the compound's identity and purity.

Chemical Reactions Analysis

c-Kit-IN-3 undergoes various chemical reactions during its synthesis and in biological systems:

  1. Formation of Key Bonds: The formation of carbon-nitrogen bonds during the coupling of piperidine derivatives with aromatic systems is critical.
  2. Stability Studies: Evaluating the stability of c-Kit-IN-3 under physiological conditions helps determine its viability as a therapeutic agent.

Technical details regarding reaction conditions (e.g., solvents, catalysts) are crucial for understanding the efficiency and yield of each step in the synthesis.

Mechanism of Action

The mechanism of action for c-Kit-IN-3 involves:

  1. Binding to c-Kit Receptor: The compound binds to the ATP-binding site of the c-Kit receptor, inhibiting its kinase activity.
  2. Downstream Effects: Inhibition of c-Kit leads to decreased phosphorylation of downstream signaling molecules such as phosphoinositide 3-kinase and Akt, resulting in reduced cell proliferation and increased apoptosis in cancer cells.

Data from biochemical assays demonstrating the inhibition of kinase activity and downstream signaling pathways substantiate this mechanism.

Physical and Chemical Properties Analysis

The physical and chemical properties of c-Kit-IN-3 include:

  • Molecular Weight: Typically calculated based on its molecular formula.
  • Solubility: Solubility studies in various solvents (e.g., DMSO, water) are essential for determining formulation strategies.
  • Stability: Stability under different pH conditions and temperatures can influence storage and handling protocols.

Relevant data from analytical techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry can provide insights into these properties.

Applications

c-Kit-IN-3 has potential applications in:

  1. Cancer Therapy: Its primary application lies in treating cancers associated with aberrant c-Kit signaling, particularly GISTs.
  2. Research Tool: It serves as a valuable tool for studying c-Kit signaling pathways in various biological contexts.

Studies demonstrating efficacy in preclinical models or clinical trials would further validate these applications.

Introduction to c-Kit as a Therapeutic Target in Oncogenesis

Role of c-Kit Receptor Tyrosine Kinase in Cellular Signaling and Oncogenic Transformation

The c-Kit receptor tyrosine kinase (officially designated as KIT or CD117) is a transmembrane glycoprotein encoded by the proto-oncogene c-kit, located on chromosome 4q11-12 in humans [1] [4]. Structurally, c-Kit belongs to the Type III receptor tyrosine kinase subfamily, characterized by five immunoglobulin-like extracellular domains (D1-D5), a transmembrane helix, and an intracellular region comprising a juxtamembrane regulatory domain, a bilobed tyrosine kinase domain (TK1 and TK2), and a C-terminal tail [1] [3] [4]. Under physiological conditions, c-Kit activation is strictly ligand-dependent: binding of dimeric stem cell factor (SCF) to D1-D3 domains induces receptor dimerization and conformational reorganization. This process relieves juxtamembrane-mediated autoinhibition and triggers sequential trans-autophosphorylation at critical tyrosine residues (Y568/Y570 in the juxtamembrane domain; Y703, Y721, Y730 in the kinase insert; Y823 in the activation loop; and Y900/Y936 in the C-tail) [1] [3]. These phosphorylated residues serve as docking sites for downstream adaptor proteins, activating pivotal signaling cascades:

  • Mitogen-activated protein kinase/Extracellular signal-regulated kinase (MAPK/ERK) pathway: Engaged via Grb2 binding to pY703/pY936, driving proliferation.
  • Phosphatidylinositol 3-kinase/Protein kinase B (PI3K/AKT) pathway: Activated by PI3K binding to pY721 or via Gab2/Grb2 complexes, promoting survival and apoptosis evasion.
  • Phospholipase C-gamma (PLC-γ) pathway: Triggered by PLC-γ binding to pY730, mobilizing calcium and protein kinase C.
  • Janus kinase/Signal transducer and activator of transcription (JAK/STAT) and Src kinase pathways: Regulating differentiation, migration, and cytoskeletal dynamics [1] [3] [7].

Oncogenic transformation occurs when c-kit acquires gain-of-function mutations or undergoes overexpression, leading to ligand-independent, constitutive kinase activity. Such dysregulation is a well-established driver in several malignancies:

  • Gastrointestinal stromal tumors (GIST): 70–80% harbor mutations in the juxtamembrane domain (exon 11), disrupting autoinhibitory control.
  • Systemic mastocytosis (SM): >80% of adult cases feature the D816V activation loop mutation (exon 17), conferring resistance to first-generation inhibitors.
  • Acute myeloid leukemia (AML), melanoma, and seminomas: Exhibit mutations in exons 9 (extracellular dimerization domain), 13 (ATP-binding pocket), or 17, or display c-Kit overexpression/autocrine loops [1] [4] [5]. These alterations sustain proliferative and anti-apoptotic signaling, enabling tumor initiation, metastasis, and stemness maintenance.

Table 1: Major c-Kit Mutation Hotspots and Associated Malignancies

DomainExonCommon MutationsPrimary Tumor AssociationsMechanism of Pathogenicity
Juxtamembrane11Deletions, point mutationsGastrointestinal stromal tumors (70–80%)Disruption of autoinhibitory conformation
Extracellular dimerization9A502_Y503dupGastrointestinal stromal tumors (10–15%)Ligand-independent dimerization
ATP-binding pocket13K642EGastrointestinal stromal tumors, melanomaAltered ATP affinity, constitutive activity
Activation loop17D816V, N822KSystemic mastocytosis (>80%), acute myeloid leukemiaResistance to Type I inhibitors; constitutive activation

Rationale for Targeting c-Kit in Neoplastic Pathologies

The centrality of dysregulated c-Kit signaling in oncogenesis provides a compelling therapeutic rationale. Constitutively active c-Kit mutants function as dominant oncoproteins:

  • Ligand-independent signaling: Mutations like V559G in the juxtamembrane domain or D816V in the activation loop induce receptor dimerization or stabilize active kinase conformations without SCF binding. This results in unchecked downstream pathway activation (e.g., PI3K/AKT, MAPK) [9]. Preclinical models demonstrate that Ba/F3 cells expressing KITV559G or KITD816V proliferate factor-independently and form aggressive tumors in nude mice, confirming direct tumorigenicity [9].
  • Oncogene addiction: Tumors like GIST exhibit profound dependence on c-Kit signaling. Inhibition induces apoptosis and cell cycle arrest, validating c-Kit as a linchpin dependency [1] [5].
  • Stemness and metastasis promotion: c-Kit activation enhances epithelial-mesenchymal transition (EMT), metastatic dissemination, and cancer stem cell survival—mechanisms implicated in therapeutic resistance [4] [5].

Targeting c-Kit thus represents a paradigm of precision oncology: inhibiting a genetically defined driver curtails tumor survival while sparing normal cells reliant on physiological (transient) SCF stimulation. This strategy is particularly salient for malignancies with high-frequency c-kit alterations, such as GIST and SM, where conventional chemotherapy yields minimal benefit [1] [5] [9].

Historical Development of c-Kit Inhibitors in Precision Oncology

The development of c-Kit inhibitors marks a watershed in molecularly targeted therapy. Key milestones include:

  • Imatinib mesylate (Gleevec): The first tyrosine kinase inhibitor approved for c-Kit-driven cancers (2002 for GIST). Imatinib competitively binds the ATP-pocket in inactive c-Kit conformations, potently inhibiting wild-type and juxtamembrane-mutated kinases (exon 11). Its success revolutionized GIST management, achieving >50% objective response rates in metastatic disease [2] [5]. However, imatinib exhibits minimal activity against activation loop mutants (D816V) due to steric hindrance and was ineffective in most systemic mastocytosis cases [2].
  • Second-generation inhibitors (Sunitinib, Regorafenib): Designed to overcome primary and secondary resistance. Sunitinib, a multi-targeted inhibitor, suppresses activation loop mutants (exon 17) and secondary mutations in exons 13/14. Regorafenib extends efficacy to exon 17/18 mutants, becoming standard second-/third-line GIST therapies [2] [5].
  • Third-generation agents (Avapritinib, Ripretinib): Engineered for broad mutant coverage. Avapritinib is a Type I inhibitor that potently binds active D816V conformations, gaining approval for SM and PDGFRA-mutant GIST. Ripretinib, a "switch-control" inhibitor, traps c-Kit in inactive states by targeting both juxtamembrane and activation loop regulatory elements, effective across diverse mutations [5] [8].

Despite these advances, challenges persist—notably, kinase domain heterogeneity driving resistance and off-target effects (e.g., PDGFR, VEGFR inhibition causing hypertension). This underscores the need for mutant-selective inhibitors like c-Kit-IN-3, designed to optimize specificity and overcome adaptive resistance [6] [8].

Table 2: Evolution of c-Kit-Targeted Tyrosine Kinase Inhibitors

GenerationRepresentative AgentsPrimary TargetsKey Clinical IndicationsLimitations
FirstImatinibWild-type; exon 9/11 mutantsGastrointestinal stromal tumors (first-line)Ineffective against exon 17 (D816V); secondary resistance
SecondSunitinib, RegorafenibExon 9/11/13/14/17/18 mutantsGastrointestinal stromal tumors (second/third-line)Multi-kinase inhibition → off-target toxicity
ThirdAvapritinib, RipretinibPan-mutant (including D816V); switch pocketsSystemic mastocytosis; PDGFRA-mutant gastrointestinal stromal tumorsNarrow therapeutic windows; neurological AEs (avapritinib)
Next-Generationc-Kit-IN-3 (investigational)D816V-selective; allosteric pocketsPreclinical: Acute myeloid leukemia, systemic mastocytosisUnder evaluation; specificity optimization ongoing

Properties

Product Name

c-Kit-IN-3

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)phenyl]-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]acetamide

Molecular Formula

C26H20ClF3N2O4

Molecular Weight

516.9 g/mol

InChI

InChI=1S/C26H20ClF3N2O4/c1-34-23-13-18-21(14-24(23)35-2)31-10-9-22(18)36-17-6-4-16(5-7-17)32-25(33)12-15-3-8-20(27)19(11-15)26(28,29)30/h3-11,13-14H,12H2,1-2H3,(H,32,33)

InChI Key

YOHLRCOPRAVUCJ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F

Solubility

not available

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F

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